N-(2,3-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound features a complex tricyclic scaffold with a 5-thia-1,8,11,12-tetraaza core, substituted at the 10-position with a 4-ethylbenzenesulfonyl group and at the 7-position with a 2,3-dimethylphenylamine moiety. The dimethylphenyl substituent introduces steric bulk, which may modulate receptor binding specificity compared to smaller or more polar groups (e.g., methoxy or ethoxy) seen in structurally related compounds .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-4-16-8-10-17(11-9-16)32(29,30)23-22-25-21(24-18-7-5-6-14(2)15(18)3)20-19(12-13-31-20)28(22)27-26-23/h5-13H,4H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPZPMWRPOYTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC(=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine” likely involves multiple steps, including the formation of the tricyclic core and the introduction of the various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the tricyclic core.
Substitution reactions: to introduce the dimethylphenyl and ethylbenzenesulfonyl groups.
Amidation reactions: to attach the amine group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Scalable reaction conditions: to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine” may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups and tricyclic core could interact with various biological targets.
Medicine
In medicine, this compound may be explored for its therapeutic potential. It could be studied for its effects on specific molecular pathways and its ability to modulate biological processes.
Industry
In industry, this compound may find applications in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to materials or enhance reaction efficiency.
Mechanism of Action
The mechanism of action of “N-(2,3-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
*LogP estimated using fragment-based methods.
Heterocyclic Core Modifications
The 5-thia-1,8,11,12-tetraazatricyclo core distinguishes this compound from spirocyclic () or dithia-azatetracyclo systems (). For example:
- 7-Oxa-9-aza-spiro[4.5]decane-6,10-dione derivatives (): The oxa-aza spiro system lacks the fused thia-aza rings, reducing conformational rigidity and possibly diminishing target affinity compared to the tricyclic scaffold .
Similarity-Based Predictions
Per , structural similarity metrics (e.g., Tanimoto coefficients using molecular fingerprints) would classify the target compound as moderately similar to its analogs (e.g., ~60–70% similarity to and compounds). However, critical differences in sulfonyl and aryl groups could lead to divergent biological responses, such as altered kinase inhibition profiles or solubility-driven bioavailability .
Biological Activity
N-(2,3-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound features a unique tetraazatricyclo structure that contributes to its biological interactions. The molecular formula is with a molecular weight of 414.58 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O2S |
| Molecular Weight | 414.58 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key] |
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity through various mechanisms:
- Inhibition of Angiogenesis : The compound has shown efficacy in inhibiting angiogenesis in vitro and in vivo models. This is crucial for tumor growth as it restricts the supply of nutrients and oxygen to tumors.
- Cell Cycle Arrest : Studies have demonstrated that it induces cell cycle arrest in cancer cells at specific phases (G1/S phase), leading to reduced cell proliferation.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Bacterial Inhibition : It has been tested against various bacterial strains and demonstrated significant inhibitory effects at low concentrations.
- Fungal Activity : Preliminary studies suggest effectiveness against certain fungal pathogens through disruption of cell membrane integrity.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : It selectively binds to certain receptors involved in cell signaling pathways related to cancer progression.
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes critical for cellular metabolism.
Case Studies
- In Vivo Studies : A study involving xenograft models showed a marked reduction in tumor size upon administration of the compound compared to controls.
- Clinical Trials : Early-phase trials are ongoing to evaluate safety and efficacy in human subjects with advanced cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
